cis-4-Hydroxymellein

Description

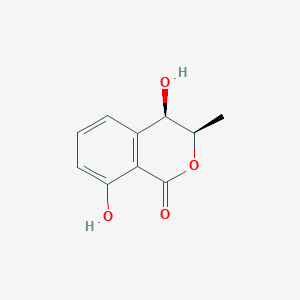

Structure

2D Structure

3D Structure

Properties

CAS No. |

32885-83-9 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C10H10O4/c1-5-9(12)6-3-2-4-7(11)8(6)10(13)14-5/h2-5,9,11-12H,1H3/t5-,9+/m1/s1 |

InChI Key |

STSOHAOGZMLWFR-ANLVUFKYSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](C2=C(C(=CC=C2)O)C(=O)O1)O |

Canonical SMILES |

CC1C(C2=C(C(=CC=C2)O)C(=O)O1)O |

Origin of Product |

United States |

Natural Occurrence and Phylogenetic Distribution

Fungal Sources and Isolation

Cis-4-Hydroxymellein has been identified as a secondary metabolite in a diverse range of fungi, often isolated from endophytic or pathogenic species. The following sections explore its documented presence across several key fungal genera.

Aspergillus Species

The genus Aspergillus is a well-documented source of this compound, with the compound being isolated from several species, including those in symbiotic relationships with other organisms.

Aspergillus ochraceus : This species is known to produce mellein (B22732) and 4-hydroxymellein. nih.gov One stereoisomer of 4-hydroxymellein was isolated from Aspergillus ochraceus. mdpi.com Specifically, a known (3R,4S)-4-hydroxymellein was obtained from this fungus. researchgate.net

Aspergillus sp. from Eudistoma vannamei : A bioassay-guided investigation of fungal strains associated with the ascidian Eudistoma vannamei led to the isolation of this compound. nih.gov An Aspergillus species, identified through molecular analysis, was found to be the most promising source from the eleven fungal strains studied. nih.gov Large-scale fermentation in potato-dextrose broth and subsequent chromatographic purification of the extract yielded the compound alongside mellein, trans-4-hydroxymellein, and penicillic acid. nih.gov

Aspergillus flocculus : An endophytic strain of A. flocculus, isolated from the stem of the medicinal plant Markhamia platycalyx, was found to produce this compound. ekb.egrsc.org This discovery was part of a broader study to identify bioactive secondary metabolites, where bioactivity-guided fractionation led to the isolation of several isocoumarin (B1212949) derivatives, including this compound (also referred to as cis-4-hydroymellein in some literature). ekb.egscispace.com

| Fungal Species | Host/Source | Isolated Compounds Including this compound |

| Aspergillus ochraceus | Not specified | (3R,4S)-4-hydroxymellein, mellein nih.govmdpi.comresearchgate.net |

| Aspergillus sp. (EV10) | Ascidian (Eudistoma vannamei) | This compound, trans-4-hydroxymellein, mellein, penicillic acid nih.gov |

| Aspergillus flocculus | Endophyte from Markhamia platycalyx stem | This compound, botryoisocoumarin A, mellein, 3-hydroxymellein, 5-hydroxymellein ekb.egrsc.org |

Lasiodiplodia Species

Species within the genus Lasiodiplodia, which belongs to the family Botryosphaeriaceae, are recognized producers of a wide array of secondary metabolites, including this compound. nih.gov These fungi are often found as plant pathogens in tropical and subtropical regions. nih.gov

Lasiodiplodia theobromae : This plant pathogenic fungus is a confirmed source of this compound. nih.govrsc.orgcapes.gov.br The compound was isolated from culture filtrates of L. theobromae along with several other metabolites, including (-)-mellein, lasiodiplodin, and de-O-methyl-lasiodiplodin. mdpi.comrsc.orgcapes.gov.br Another investigation of L. theobromae #009, isolated from guava plants, also identified the production of this compound when the fungus was cultivated in a liquid medium. nih.gov

| Fungal Species | Host/Source | Isolated Compounds Including this compound |

| Lasiodiplodia theobromae | Plant pathogen | This compound, (-)-mellein, lasiodiplodin, de-O-methyl-lasiodiplodin, indole-3-carboxylic acid rsc.orgcapes.gov.br |

| Lasiodiplodia theobromae #009 | Isolated from guava plants | This compound, new eremophilane-type sesquiterpene nih.gov |

Penicillium Species

The genus Penicillium is widespread and known for producing a vast number of secondary metabolites. nih.gov However, the isolation of this compound specifically from the species listed in the outline is not prominently documented in the reviewed literature. While various Penicillium species are isolated from diverse environments for the study of their metabolites, specific findings related to this compound from Penicillium sp. from Alibertia macrophylla or Penicillium antarcticum were not found.

Cercospora Species

Cercospora is a genus of ascomycete fungi, many of which are plant pathogens.

Cercospora taiwanensis : The absolute configuration of one of the two enantiomers of this compound was determined from a sample purified from the mycelium of Cercospora taiwanensis. mdpi.com The compound was characterized as cis-(3S,4S)-4-hydroxymellein. mdpi.com

Septoria Species

Septoria species are plant-pathogenic fungi, with Septoria nodorum being a notable pathogen of wheat.

Septoria nodorum (also known as Phaeosphaeria nodorum or Parastagonospora nodorum ): This fungus, which causes Septoria nodorum blotch on wheat, has been identified as a source of this compound. fao.orgnih.govahdb.org.uk Specifically, the new (-)-(3R,4S)-4-hydroxymellein was isolated from the fungus, along with its previously reported trans isomer. researchgate.netfao.org

| Fungal Species | Common Name/Disease | Isolated Stereoisomer |

| Septoria nodorum / Phaeosphaeria nodorum | Septoria nodorum blotch | (-)-(3R,4S)-4-hydroxymellein researchgate.netfao.org |

Plant Sources and Ecological Associations

While primarily known as a fungal metabolite, this compound has also been isolated from plant sources. A notable example is its isolation from the stem bark of Uvaria hamiltonii , a shrub found in the forests of Bangladesh and parts of India. mdpi.com This was the first report of this polyketide from a plant source. mdpi.com

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a significant source of this compound and other secondary metabolites. These compounds are believed to play crucial roles in the ecological interactions between the host plant and the fungus. mdpi.com

The production of phytotoxic metabolites by endophytic and pathogenic fungi can be a factor in their interaction with host plants. For instance, (3R,4R)-4-hydroxymellein produced by Neofusicoccum parvum has demonstrated high phytotoxicity on tomato cuttings, causing effects ranging from slight to drastic leaf wilting. mdpi.com Culture filtrates of Lasiodiplodia theobromae containing this compound have been shown to inhibit the growth of green plants. mdpi.com Some mellein derivatives have also exhibited antifungal activities, which could help the host plant defend against pathogens. mdpi.com For example, derivatives from a Coniothyrium sp. were active against Eurotium repens and Ustilago violacea. mdpi.com The production of these bioactive compounds by endophytic fungi suggests a defensive role for the host plant, potentially protecting it from herbivores and pathogens.

Marine-Derived Organisms

The marine environment is a rich source of unique chemical structures, and organisms from this habitat have also been found to produce hydroxymellein derivatives. In one study, (3R,4R)-hydroxymellein and (3R,4S)-hydroxymellein were isolated from a Microsphaeropsis species that was found inhabiting a marine sponge. mdpi.com

Furthermore, biotransformation studies have demonstrated the production of hydroxymelleins by marine bacteria. The marine-derived bacterium Stappia sp. was able to convert (-)-mellein, which was isolated from the marine fungus Cladosporium sp., into (3R,4S)-4-hydroxymellein. nih.gov

Isolation from Marine Fungi (e.g., P. sp. from Ulva pertusa)

Marine algae are known to host a diverse array of epiphytic and endophytic fungi, which are a significant source of novel secondary metabolites. One notable example of this compound isolation comes from a Penicillium species associated with the green alga Ulva pertusa. A study of marine-derived fungi led to the identification of 4-Hydroxymellein from Penicillium sp. MFA446, which was isolated from Ulva pertusa collected from Bijin Island in Korea. nih.gov This discovery underscores the potential of marine algae-associated fungi as producers of bioactive compounds.

In addition to 4-Hydroxymellein, the same fungal strain was found to produce a range of other metabolites. The table below summarizes the compounds isolated from Penicillium sp. MFA446.

| Compound Name | Isolated From | Host Organism | Collection Location |

| 4-Hydroxymellein | Penicillium sp. MFA446 | Ulva pertusa | Bijin Island, Korea |

| Citrinin | Penicillium sp. MFA446 | Ulva pertusa | Bijin Island, Korea |

| Citrinin H2 | Penicillium sp. MFA446 | Ulva pertusa | Bijin Island, Korea |

| Redoxcitrinin | Penicillium sp. MFA446 | Ulva pertusa | Bijin Island, Korea |

| Phenol A | Penicillium sp. MFA446 | Ulva pertusa | Bijin Island, Korea |

| Phenol A acid | Penicillium sp. MFA446 | Ulva pertusa | Bijin Island, Korea |

Isolation from Marine Microorganisms Associated with Invertebrates

Marine invertebrates, such as sponges, are well-documented hosts for symbiotic microorganisms that produce a vast array of secondary metabolites. These associations are a critical area of research in the discovery of new natural products. A specific stereoisomer of this compound, (3R,4R)-hydroxymellein, has been isolated from a fungus associated with a marine sponge.

Research on the fungal strains associated with the marine sponges Ectyplasia perox and Myxilla incrustans led to the isolation of (3R,4R)-hydroxymellein from a Microsphaeropsis sp. nih.gov This fungus was specifically isolated from the sponge Myxilla incrustans. nih.gov The investigation also revealed the presence of other known compounds from the same fungal extract, as detailed in the table below.

| Compound Name | Isolated From | Host Organism |

| (3R,4R)-hydroxymellein | Microsphaeropsis sp. | Myxilla incrustans |

| (R)-mellein | Microsphaeropsis sp. | Myxilla incrustans |

| (3R,4S)-hydroxymellein | Microsphaeropsis sp. | Myxilla incrustans |

| 4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one | Microsphaeropsis sp. | Myxilla incrustans |

| microsphaeropsisin | Microsphaeropsis sp. | Myxilla incrustans |

Stereochemical Considerations and Isomeric Forms

Designation of (3S-cis)-4-Hydroxymellein

The designation (3S-cis)-4-Hydroxymellein specifies a particular stereoisomer of 4-hydroxymellein. ontosight.ai The "(3S)" indicates that the stereocenter at the 3-position has an 'S' configuration. The "cis" descriptor refers to the relative orientation of the substituents at the 3 and 4 positions, indicating they are on the same side of the dihydroisocoumarin ring. This specific arrangement is also referred to as (3S,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one. nih.govchemspider.com This naturally occurring compound belongs to the isochromenone class and is a secondary metabolite produced by various fungi. ontosight.ai

Isolation and Characterization of Diastereomers and Enantiomers

Due to its two chiral centers, 4-hydroxymellein can exist as four stereoisomers: two pairs of enantiomers. These are classified as diastereomers of each other. Diastereomers have different physical properties, such as melting points and boiling points, which allows for their separation using techniques like fractional crystallization or chromatography. byjus.com Enantiomers, on the other hand, are non-superimposable mirror images and typically have identical physical properties, except for their interaction with plane-polarized light. masterorganicchemistry.com

The known stereoisomers of 4-hydroxymellein that have been isolated and characterized include:

cis-(3S,4S)-4-Hydroxymellein : This isomer, also designated as (3S-cis)-4-hydroxymellein, has been isolated from fungi such as Aspergillus ochraceus, Aspergillus melleus, and Xylaria feejeensis. nih.gov It is also produced by Cercospora taiwanensis. scienceopen.com

(3R,4R)-4-Hydroxymellein : This is the enantiomer of the (3S,4S) form. It is also referred to as cis-(3R,4R)-4-hydroxymellein and has been identified in organisms like Diplodia corticola and Emericellopsis minima. nih.govmycocentral.euarkat-usa.org Fungi such as Neofusicoccum parvum and Botryosphaeria rhodina also produce this isomer. scienceopen.com

(3R,4S)-4-Hydroxymellein : This trans isomer has been isolated from the fungus Septoria nodorum and Lasiodiplodia brasiliense. researchgate.netnih.govpeerj.com It is also produced by Neofusicoccum parvum and Botryosphaeria rhodina. scienceopen.com

trans-4-Hydroxymellein : This general term can refer to either the (3R,4S) or the (3S,4R) isomer. The (3R,4S) form is specifically known as (-)-(3R,4S)-4-hydroxymellein. researchgate.net The (3S,4R) isomer has also been reported in Diplodia corticola and Xylaria feejeensis. nih.gov

Table 1: Isolated Stereoisomers of 4-Hydroxymellein and Their Sources

| Stereoisomer | Designation | Natural Sources |

|---|---|---|

| cis-(3S,4S)-4-Hydroxymellein | (3S-cis)-4-Hydroxymellein | Aspergillus ochraceus, Aspergillus melleus, Xylaria feejeensis, Cercospora taiwanensis nih.govscienceopen.com |

| (3R,4R)-4-Hydroxymellein | cis-(3R,4R)-4-Hydroxymellein | Diplodia corticola, Emericellopsis minima, Neofusicoccum parvum, Botryosphaeria rhodina scienceopen.comnih.govarkat-usa.org |

| (3R,4S)-4-Hydroxymellein | trans-4-Hydroxymellein | Septoria nodorum, Lasiodiplodia brasiliense, Neofusicoccum parvum, Botryosphaeria rhodina scienceopen.comresearchgate.netnih.govpeerj.com |

| (3S,4R)-4-Hydroxymellein | trans-4-Hydroxymellein | Diplodia corticola, Xylaria feejeensis nih.gov |

Stereospecificity in Biosynthetic Pathways and Chemical Synthesis

The production of specific stereoisomers of 4-hydroxymellein in nature is a result of the high stereospecificity of the enzymes involved in its biosynthetic pathway. Research indicates that 4-hydroxymellein is derived from the direct, stereospecific hydroxylation of mellein (B22732). psu.edu Studies using isotopic labeling have shown that the C-4 hydroxy group is derived from molecular oxygen, which is consistent with the action of a hydroxylase enzyme. psu.edu The specific enantiomer of mellein produced by a particular fungus dictates the stereochemistry of the resulting 4-hydroxymellein. For instance, in Parastagonospora nodorum, the production of (R)-mellein by a specific polyketide synthase (PKS) leads to the formation of (3R,4R)- and (3R,4S)-4-hydroxymellein. asm.org

In the realm of chemical synthesis, achieving stereoselectivity to produce a specific isomer of 4-hydroxymellein is a significant challenge. Various synthetic strategies have been developed to control the stereochemistry at the C-3 and C-4 positions. One approach involves the oxidative lactonization of ortho-alkenylbenzoates using chiral hypervalent iodine reagents to induce asymmetry. ajol.info Another method applied sequential oxidation of alkenylbenzamide for the synthesis of 4-hydroxymellein. researchgate.net These methods aim to mimic the stereocontrol observed in natural biosynthetic pathways to afford specific diastereomers and enantiomers.

Chemical Synthesis and Derivatization Strategies

Stereoselective Total Synthesis Approaches

The controlled synthesis of specific stereoisomers of 4-hydroxymellein is crucial for studying their distinct biological activities. Researchers have devised several stereoselective methods to access these compounds.

Asymmetric Synthesis Utilizing Chiral Reagents (e.g., Hypervalent Iodine(III))

A notable strategy for the asymmetric synthesis of 4-oxyisochroman-1-one polyketide metabolites, including 4-hydroxymellein, involves the stereoselective oxylactonization of ortho-alkenylbenzoates using chiral hypervalent iodine(III) reagents. researchgate.net This method provides a pathway to enantiomerically enriched products. sioc-journal.cn Hypervalent iodine reagents are known for their utility in a variety of oxidative transformations, including oxidative cyclizations and rearrangements, making them valuable tools in natural product synthesis. researchgate.net Their metal-like properties and the development of chiral variants have enabled valuable stereoselective transformations. researchgate.netbeilstein-journals.org The functionalization of olefins induced by these chiral reagents is a promising field in asymmetric synthesis, allowing for the creation of complex chiral molecules. sioc-journal.cn

In one approach, the synthesis of hydroxymellein was achieved through the asymmetric oxylactonization of an ortho-alkenylbenzoate, which proceeded via an acetylated intermediate that was subsequently hydrolyzed. gla.ac.uk A sequence of oxidation reactions involving hypervalent iodine has also been applied to the asymmetric synthesis of 4-hydroxymellein derivatives. researchgate.netmolaid.com

Oxidative Lactonization of ortho-Alkenylbenzoates

The oxidative lactonization of ortho-alkenylbenzoates serves as a key reaction in the stereoselective synthesis of 4-hydroxymellein and its analogues. ajol.info This method can be influenced by the choice of oxidizing agent. While many electrophilic reagents induce a 5-exo cyclization, hypervalent iodine reagents characteristically promote a 6-endo selective lactonization, leading to the desired 4-oxyisochroman-1-one framework found in a family of polyketide metabolites. researchgate.netresearchgate.net This transformation has been applied to the synthesis of various 4-oxyisochroman-1-one natural products. researchgate.net The process involves the oxidation of an alkene substrate containing an intramolecular nucleophile, which results in the formation of a heterocyclic product. researchgate.net

Synthetic Methodologies for Analogues

The development of synthetic routes to analogues of cis-4-hydroxymellein is essential for structure-activity relationship studies and the discovery of new bioactive compounds.

Development of Novel Reaction Sequences

Researchers have focused on creating new reaction sequences to access structurally diverse derivatives. For instance, a sequence of oxidation reactions on ortho-alkenylbenzamides using hypervalent iodine(III) has been developed. researchgate.netlookchem.com This process selectively yields isochroman-1-imine products, which can undergo further palladium-catalyzed C-H acetoxylation at the 8-position. molaid.com This series of oxidations has been instrumental in the asymmetric synthesis of derivatives like (3R,4R)-4-hydroxymellein and (3R,4R)-4-hydroxy-6-methoxymellein. researchgate.netmolaid.com

Biological and Ecological Functions Non Human Contexts

Phytotoxic Activities and Plant Pathogenicity

cis-4-Hydroxymellein exhibits notable phytotoxic properties, contributing to the pathogenic nature of several plant-associated fungi. Its ability to inhibit plant growth, act as a virulence factor, and induce visible symptoms of disease in host plants underscores its importance in plant pathology.

Inhibition of Plant Growth and Development

This compound, along with other metabolites, has been isolated from culture filtrates of fungi like Lasiodiplodia theobromae that are known to inhibit the growth of green plants. nih.govresearchgate.net While the direct and sole impact of this compound on plant growth inhibition requires more targeted research, its presence in phytotoxic concoctions produced by plant pathogens suggests a contributory role.

Role as Pathogenicity and Virulence Factors in Fungal Plant Pathogens

This compound is a key secondary metabolite produced by several economically important plant pathogenic fungi, where it functions as a pathogenicity and virulence factor. encyclopedia.pubnih.gov Its production has been documented in species such as Lasiodiplodia theobromae, Neofusicoccum parvum, and Macrophomina phaseolina, all of which are known to cause significant diseases in a wide range of host plants. nih.govencyclopedia.pubnih.govresearchgate.netescholarship.orgmdpi.commdpi.com

In Lasiodiplodia theobromae, a fungus responsible for diseases in over 500 plant hosts, this compound is part of a diverse arsenal (B13267) of bioactive compounds that contribute to its host adaptability and disease-causing capabilities. nih.gov Similarly, Neofusicoccum parvum, a highly virulent species associated with Botryosphaeria dieback in grapevines, produces this compound among other phytotoxic metabolites. nih.govencyclopedia.pubresearchgate.net The production of this compound by Macrophomina phaseolina, the causal agent of charcoal rot in numerous crops, further highlights its role in fungal pathogenicity. escholarship.orgmdpi.comunina.itresearchgate.net The presence of this compound in these pathogens suggests its involvement in overcoming host defenses and facilitating disease development.

Induction of Necrosis and Foliar Symptoms in Host Plants

One of the most evident phytotoxic effects of this compound is the induction of necrosis and other foliar symptoms in host plants. hepvs.chmdpi.com Studies on grapevine (Vitis vinifera) have demonstrated that this compound, isolated from the grapevine pathogen Neofusicoccum parvum, causes necrotic lesions on leaf discs. researchgate.nethepvs.chmdpi.comresearchgate.net When applied to grapevine leaves, this compound, along with other mellein (B22732) derivatives, has been shown to induce necrosis. researchgate.netunifi.it

The phytotoxic activity of this compound has also been observed in other plants. For instance, when tested on tomato cuttings, it can cause symptoms ranging from slight to drastic leaf wilting. nih.govresearchgate.net This ability to induce visible damage in host plant tissues is a clear indication of its role in the symptomatic expression of diseases caused by the producing fungi. unifi.it

Table 1: Phytotoxic Effects of cis-4-Hydroxymellein on Various Host Plants

| Host Plant | Fungal Source | Observed Effect(s) | Citations |

|---|---|---|---|

| Grapevine (Vitis vinifera) | Neofusicoccum parvum | Necrosis on leaf discs | researchgate.nethepvs.chmdpi.comresearchgate.net |

| Grapevine (Vitis vinifera) | Lasiodiplodia species | Necrosis on leaves | unifi.it |

| Tomato (Solanum lycopersicum) | Neofusicoccum parvum | Leaf wilting | nih.govresearchgate.net |

| Tomato (Solanum lycopersicum) | Macrophomina phaseolina | Depigmentation and severe necrosis | unina.it |

Interaction with Plant Defense Signaling Pathways

The phytotoxic effects of this compound are intrinsically linked to its interaction with the host plant's defense signaling pathways. While specific research detailing the molecular interactions of this compound is still emerging, the production of such toxins by pathogens like Neofusicoccum parvum is known to trigger defense responses in plants. hepvs.ch For example, the presence of phytotoxic metabolites from these fungi can induce the expression of genes related to cellular detoxification and the synthesis of phytoalexins in grapevine. hepvs.ch The ability of the fungus to cause disease despite these defense responses suggests that its toxins, including this compound, may play a role in modulating or overcoming these plant defenses.

Antimicrobial Activities Against Non-Human Organisms

In addition to its role in plant pathogenicity, this compound exhibits a range of antimicrobial activities against other microorganisms. This suggests a broader ecological function in mediating competitive interactions within microbial communities.

Antifungal Effects

This compound has demonstrated antifungal activity against a variety of fungal species, including several that are pathogenic to plants. researchgate.netnih.govmdpi.commdpi.com Its inhibitory effects have been observed against fungi such as Botrytis cinerea, a common plant pathogen. researchgate.netnih.govmdpi.comresearchgate.net

Research has shown that this compound displays antifungal properties against Microbotryum violaceum, with a noticeable zone of inhibition in laboratory assays. nih.govmdpi.comresearchgate.net It has also been found to be active against Cladosporium cladosporioides and C. sphaerospermum, with detectable antifungal activity at relatively low concentrations. mdpi.comscielo.br Furthermore, studies have indicated its effectiveness against Eurotium repens and Ustilago violacea. nih.gov

The compound has also been isolated from fungal endophytes and shown to possess activity against a spectrum of fungi, including Fusarium oxysporum and Fulvia fulva. mdpi.com While the extent of its activity can vary, the broad range of susceptible fungi highlights the potential of this compound as a natural antifungal agent.

Table 2: Antifungal Spectrum of cis-4-Hydroxymellein

| Target Fungus | Observed Effect | Citations |

|---|---|---|

| Botrytis cinerea | Antifungal activity | researchgate.netmdpi.comnih.govmdpi.comresearchgate.net |

| Microbotryum violaceum | Zone of inhibition (8 mm) | nih.govmdpi.comresearchgate.net |

| Cladosporium cladosporioides | Antifungal activity (detection limit 5.0-10.0 µg) | mdpi.comscielo.br |

| Cladosporium sphaerospermum | Antifungal activity (detection limit 10.0-25.0 µg) | mdpi.comscielo.br |

| Eurotium repens | Antifungal activity | nih.gov |

| Ustilago violacea | Antifungal activity | nih.gov |

| Fulvia fulva | Antifungal activity (EC50 < 50 µg/mL) | mdpi.com |

| Fusarium oxysporum | Antifungal activity | mdpi.com |

Antibacterial Effects

This compound has demonstrated notable antibacterial properties against a range of bacteria, including the Gram-positive Staphylococcus aureus and Bacillus megaterium. Research has shown that this compound, isolated from various endophytic fungi, exhibits inhibitory effects on bacterial growth.

For instance, this compound sourced from the endophytic fungus Botryosphaeria mamane PSU-M76, found in the leaves of Garcinia mangostana, was active against Staphylococcus aureus ATCC 25923 and methicillin-resistant S. aureus (MRSA) SK1. frontiersin.orgnih.gov In another study, this compound derived from an unidentified Ascomycete isolated from Meliotus dentatus displayed activity against Bacillus megaterium. acgpubs.org Specifically, at a concentration of 0.05 mg, it produced a zone of inhibition of 8 mm, although some growth occurred within this zone. acgpubs.org

Further investigations have corroborated these findings. A study on the endophytic fungus Meliotus dentatus confirmed that 4-Hydroxymellein exhibited strong antibacterial activity against Bacillus megaterium. researchgate.net Similarly, metabolites from the endophytic fungus Xylaria sp., including a mellein derivative, showed strong antibacterial action, particularly against Bacillus megaterium. mdpi.com The compound, when tested in an agar (B569324) diffusion assay, also showed activity against Bacillus megaterium with an inhibition zone of 8 mm. semanticscholar.org

While some studies have shown potent activity, others have reported limited or no effect against certain strains. For example, when tested against Staphylococcus aureus ATCC 25923 and SK1, this compound (referred to as compound 18) was found to be inactive, with a Minimum Inhibitory Concentration (MIC) greater than 128 μg/mL. nih.gov This highlights the variability in the antibacterial spectrum of this compound, which may depend on the specific bacterial strain and the concentration of the compound.

Table 1: Antibacterial Activity of this compound

| Target Organism | Source of this compound | Observed Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus ATCC 25923 | Botryosphaeria mamane PSU-M76 | Active | frontiersin.orgnih.gov |

| Methicillin-resistant S. aureus (MRSA) SK1 | Botryosphaeria mamane PSU-M76 | Active | frontiersin.orgnih.gov |

| Bacillus megaterium | Unidentified Ascomycete from Meliotus dentatus | 8 mm zone of inhibition (some growth) | acgpubs.org |

| Bacillus megaterium | Endophytic fungus from Meliotus dentatus | Strong activity | researchgate.net |

| Bacillus megaterium | Xylaria sp. | Strong activity | mdpi.com |

| Bacillus megaterium | Not specified | 8 mm zone of inhibition | semanticscholar.org |

| Staphylococcus aureus ATCC 25923 & SK1 | Botryosphaeria mamane PSU-M76 | Inactive (MIC > 128 μg/mL) | nih.gov |

Algicidal Activity

In addition to its antibacterial properties, this compound has been identified as having algicidal effects. Studies have shown its activity against the green alga Chlorella fusca. mdpi.comsemanticscholar.org When isolated from an unidentified Ascomycete from Meliotus dentatus, this compound demonstrated good activity against C. fusca. acgpubs.org The agar diffusion assay revealed a 9 mm zone of inhibition, with some growth occurring within the zone. acgpubs.orgsemanticscholar.org

Research on metabolites from the fungus Dinemasporium strigosum also pointed to the algicidal potential of compounds within this class. d-nb.info While not all tested metabolites were active, this underscores the presence of algicidal properties within the chemical arsenal of fungi that produce these compounds. d-nb.info

Table 2: Algicidal Activity of this compound

| Target Organism | Source of this compound | Observed Effect | Reference |

|---|---|---|---|

| Chlorella fusca | Xylaria sp. | Active | mdpi.com |

| Chlorella fusca | Unidentified Ascomycete from Meliotus dentatus | Good activity, 9 mm zone of inhibition (some growth) | acgpubs.orgsemanticscholar.org |

Roles in Chemical Ecology

Chemical ecology explores the chemical interactions between organisms and their environment. mdpi.com this compound and related melleins play significant roles in these complex relationships. researchgate.net

Inter-species and Intra-species Chemical Mediation

Endophytic fungi, which reside within plant tissues without causing apparent harm, are a primary source of this compound. ontosight.aiacademicjournals.org The production of such secondary metabolites is believed to be a result of the finely tuned balance between fungal virulence and the host plant's defense mechanisms. nih.gov This intricate relationship suggests that this compound may act as a chemical mediator in the communication between the endophytic fungus and its host plant.

The co-cultivation of different fungal species has also been shown to induce the production of certain metabolites, including this compound. mdpi.com For example, the co-cultivation of Saccharicola sp. and Botryosphaeria parva led to the synthesis of this compound, which exhibited antifungal activity. mdpi.com This suggests a role for the compound in mediating interactions between different fungal species.

Defense Mechanisms Against Competitors

The antimicrobial and antifungal properties of this compound strongly suggest its function as a defense mechanism for the producing organism. ontosight.ai By inhibiting the growth of competing bacteria and fungi, the producer can secure its ecological niche. nih.govnih.gov For instance, the antifungal activity of this compound against phytopathogens like Microbotryum violaceum suggests that the endophytic fungus producing it could be protecting its host plant from disease. acgpubs.org This production of toxic or lethal metabolites against pathogens is a key aspect of the defensive symbiosis between endophytes and their hosts. acgpubs.org

Involvement in Producer Organism Life Cycles

Melleins, as a class of compounds, are recognized for their important roles in the life cycles of the organisms that produce them. researchgate.net These specialized metabolites are often not essential for primary growth and development but are crucial for functions like protection and species interaction. nih.gov Endophytic fungi can exist for all or part of their life cycle within the tissues of a living plant. academicjournals.org The production of bioactive compounds like this compound is likely integral to the survival and propagation of the fungus throughout its life cycle, facilitating its symbiotic or pathogenic interactions. mdpi.comnih.gov

Biotransformation of Cis 4 Hydroxymellein by Microorganisms

Microbial Hydroxylation and Oxidation Processes

Microbial systems are proficient at catalyzing specific hydroxylation and oxidation reactions, often with high regio- and stereoselectivity. While many studies focus on the production of 4-hydroxymellein isomers from the precursor (-)-mellein, these processes fundamentally represent the microbial oxidation capabilities that yield these compounds.

A notable example involves the marine-derived bacterium Stappia sp., which has been identified for its ability to biotransform bioactive compounds. koreascience.krjmb.or.kr This bacterium, when cultured with the precursor (-)-mellein, facilitates an oxidation reaction to produce (3R,4S)-4-hydroxymellein. jmb.or.krresearchgate.net This specific transformation is a hydroxylation of (R)-mellein, yielding a distinct stereoisomer of cis-4-hydroxymellein. nih.govresearchgate.net The process underscores the capacity of marine bacteria to perform selective oxidations on complex molecules. nih.gov

Fungi are also significant producers of mellein (B22732) and its hydroxylated derivatives. The fungus Neofusicoccum parvum, a known pathogen of grapevines, has been shown to produce a suite of mellein-related compounds, including both the cis and trans isomers of 4-hydroxymellein. mdpi.com Cultures of this fungus yield (-)-R-mellein, (-)-R-3-hydroxymellein, 3R,4R-4-hydroxymellein (this compound), and 3R,4S-4-hydroxymellein (trans-4-hydroxymellein). mdpi.com Similarly, the fungus Aspergillus ochraceus is known to produce both mellein and 4-hydroxymellein. nih.gov The endophytic fungus Nigrospora sp., isolated from the plant Gongronema latifolium, also produces both this compound and its trans-isomer. acs.org Furthermore, Lasiodiplodia theobromae, when cultured in a Czapek liquid medium, is another known producer of this compound. researchgate.net

| Microorganism | Substrate/Precursor | Process | Product(s) | Reference(s) |

| Stappia sp. | (-)-Mellein | Oxidation / Hydroxylation | (3R,4S)-4-hydroxymellein (trans-isomer) | researchgate.net, jmb.or.kr, nih.gov |

| Neofusicoccum parvum | Endogenous | Biosynthesis / Hydroxylation | 3R,4R-4-hydroxymellein (cis-isomer), 3R,4S-4-hydroxymellein (trans-isomer), (-)-R-3-hydroxymellein | mdpi.com |

| Nigrospora sp. | Endogenous | Biosynthesis / Hydroxylation | This compound, trans-4-hydroxymellein | acs.org |

| Aspergillus ochraceus | Endogenous | Biosynthesis / Hydroxylation | 4-Hydroxymellein | nih.gov |

| Lasiodiplodia theobromae | Endogenous | Biosynthesis / Hydroxylation | This compound | researchgate.net |

Enzymatic and Whole-Cell Biocatalysis

The transformation of mellein into its hydroxylated derivatives is achieved through enzymatic catalysis within microbial cells, a process often exploited using whole-cell biocatalyst systems. rsc.org Whole-cell biocatalysis is frequently preferred over the use of isolated enzymes, particularly for complex reactions involving oxidation. rsc.org This approach leverages the cell's natural environment, which helps to stabilize the enzymes and provides a built-in system for regenerating expensive cofactors required for the reactions. rsc.orgd-nb.info

The hydroxylation of (R)-mellein to (3R,4S)-4-hydroxymellein by Stappia sp. is an example of a whole-cell process. researchgate.net The enzymes responsible for such oxidation and reduction reactions belong to the oxidoreductase class. nih.gov These biocatalysts are widely used for reactions like the hydroxylation of various chemical substrates. nih.gov

Designing efficient whole-cell biocatalysts can involve advanced metabolic engineering and synthetic biology techniques. d-nb.info Strategies include optimizing the expression of the genes encoding the key enzymes and engineering the host's metabolic pathways to increase the supply of necessary precursors and co-substrates. frontiersin.org For instance, in other systems, the tricarboxylic acid (TCA) cycle has been engineered to enhance the availability of co-substrates like α-ketoglutarate for oxygenase-catalyzed hydroxylation reactions, thereby improving product yield. frontiersin.org While not yet detailed for this compound specifically, these principles for designing and optimizing microbial cell factories are broadly applicable for enhancing the production of target compounds. d-nb.infofrontiersin.org

Derivatization and Metabolite Generation by Microbial Systems

Microbial systems are capable of producing not just a single product but often a whole family of related metabolites and derivatives from a common precursor. Fungi, in particular, are known to generate a wide structural diversity of secondary metabolites. nih.govdoi.org

Several fungal species produce a range of mellein derivatives. For example, various Aspergillus species have been reported to produce compounds like aspergillumarin B, which shares the same structural skeleton as mellein. nih.gov The endophytic fungus Arthrinium, which is the state of Apiospora montagnei, produces both R-(−)-mellein and cis-(3R,4R)-4-hydroxymellein. nih.gov

A powerful strategy for unlocking novel derivatives involves the use of chemical epigenetic modifiers. When the endophytic fungus Lachnum palmae was cultured in the presence of the histone deacetylase inhibitor SAHA (suberoyanilide hydroxamic acid), the production of eighteen different dihydroisocoumarins was induced. mdpi.com This array of metabolites included known compounds such as mellein, trans-4-hydroxymellein, and this compound (247). mdpi.com Crucially, this treatment also triggered the generation of seven previously undescribed, halogenated derivatives named palmaerones A–G. mdpi.com This demonstrates that the biosynthetic pathways in fungi for producing such compounds are flexible and can be manipulated to generate novel chemical diversity. mdpi.com

| Microorganism | Compound Class | Specific Metabolites Produced | Conditions | Reference(s) |

| Lachnum palmae | Dihydroisocoumarins | This compound, trans-4-hydroxymellein, Palmaerones A-G (halogenated) | Culture with SAHA (epigenetic modifier) | mdpi.com |

| Neofusicoccum parvum | Benzopyrones | (-)-R-mellein, (-)-R-3-hydroxymellein, 3R,4R-4-hydroxymellein, 3R,4S-4-hydroxymellein | Standard Culture | mdpi.com |

| Aspergillus sp. | Mellein Analogues | Aspergillumarin B | Standard Culture | nih.gov |

| Arthrinium state of Apiospora montagnei | Dihydroisocoumarins | R-(−)-mellein, cis-(3R,4R)-4-hydroxymellein | Standard Culture | nih.gov |

| Nigrospora sp. | α-Pyrone derivatives | This compound, trans-4-hydroxymellein | Standard Culture | acs.org |

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques

Spectroscopy is fundamental to determining the molecular structure and stereochemistry of cis-4-Hydroxymellein. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the compound's molecular weight and elemental composition.

NMR spectroscopy is the most powerful tool for the de novo structure determination of organic molecules like this compound. A suite of 1D and 2D NMR experiments is employed to piece together its molecular puzzle.

¹H NMR and ¹³C NMR: One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide foundational information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

Research on phytotoxins from the fungus Botryosphaeria obtusa has led to the isolation and full NMR characterization of this compound. The specific chemical shifts (δ) and coupling constants (J) are critical for confirming the cis stereochemistry at the C-3 and C-4 positions.

| Position | ¹³C δ (ppm) | ¹H δ (ppm), multiplicity, J (Hz) |

|---|---|---|

| 1 | 169.1 | - |

| 3 | 79.4 | 4.50, dq, 6.5, 3.0 |

| 4 | 68.0 | 4.80, d, 3.0 |

| 4a | 140.0 | - |

| 5 | 115.8 | 6.80, d, 7.5 |

| 6 | 136.7 | 7.45, t, 8.0 |

| 7 | 117.7 | 6.90, d, 8.5 |

| 8 | 161.4 | - |

| 8a | 102.5 | - |

| 3-CH₃ | 16.2 | 1.50, d, 6.5 |

| 8-OH | - | 11.1, s |

2D NMR Techniques for Structure and Stereochemistry Elucidation:

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically separated by two or three bonds. For this compound, COSY correlations would be observed between H-3 and the 3-CH₃ protons, as well as between H-3 and H-4, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal of the atom it is bonded to, allowing for the unambiguous assignment of the ¹³C spectrum based on the assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two or three bonds. It is crucial for piecing together the molecular skeleton. For example, HMBC correlations from the phenolic proton (8-OH) to carbons C-7, C-8, and C-8a would confirm the position of the hydroxyl group on the aromatic ring. Similarly, correlations from H-5 to C-4, C-7, and C-8a help to connect the dihydroisocoumarin ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. For this compound, a key NOE correlation between H-3 and H-4 would provide definitive proof of their cis relationship on the same face of the dihydropyranone ring.

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound and to gain structural information through fragmentation analysis.

LC/MS and GC-MS: The compound can be analyzed by coupling chromatography with mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC/MS) is often preferred for thermally labile molecules like many natural products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization to increase volatility.

Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique commonly used in LC/MS that typically generates quasi-molecular ions, such as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. For this compound, ESI in negative ion mode has been shown to produce a prominent pseudo-molecular ion [M-H]⁻ at m/z 193, consistent with its molecular formula of C₁₀H₁₀O₄ (Molecular Weight: 194.18 g/mol ) researchgate.net.

Tandem Mass Spectrometry (MS/MS or MS²): In tandem MS, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID) to produce a fragmentation spectrum. This spectrum provides a fingerprint that can be used for structural confirmation. The fragmentation of mellein (B22732) derivatives often involves a characteristic retro-Diels-Alder reaction and losses of small neutral molecules like water (H₂O) and acetaldehyde (MeCHO) researchgate.net.

| Technique | Ion Mode | Observed Ion (m/z) | Interpretation |

|---|---|---|---|

| ESI-MS | Negative | 193 | [M-H]⁻ |

| ESI-MS/MS | Negative | 175 | [M-H-H₂O]⁻ |

| ESI-MS/MS | Negative | 149 | [M-H-MeCHO]⁻ |

Chromatographic Separation Methods

Chromatographic techniques are essential for the isolation of this compound from complex mixtures, such as fungal culture extracts, and for its analytical quantification.

HPLC is a high-resolution separation technique widely used for the analysis of mellein derivatives. A specific, validated HPLC method for this compound would typically involve a reverse-phase approach.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, where the nonpolar stationary phase retains compounds based on their hydrophobicity.

Mobile Phase: A gradient elution is often employed, starting with a high proportion of a polar solvent (e.g., water, often with a small amount of acid like formic acid to improve peak shape) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol). This allows for the separation of compounds with a wide range of polarities.

Detection: A Diode Array Detector (DAD) or UV-Vis detector is typically used, as the aromatic ring in this compound absorbs UV light. Coupling the HPLC system to a mass spectrometer (HPLC-MS) provides both retention time and mass data for unequivocal identification.

While specific retention times vary greatly depending on the exact conditions, this methodology allows for the effective separation and quantification of this compound from its isomers and other metabolites.

Column chromatography is the primary technique for the preparative-scale isolation and purification of this compound from crude extracts.

Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.

Mobile Phase: The separation is achieved by eluting the column with a solvent system of increasing polarity. For the isolation of melleins from Botryosphaeria obtusa, a solvent system of n-hexane-ethyl acetate (B1210297) (EtOAc) in a 9:1 ratio has been successfully used to elute and separate 4-hydroxymellein from other less polar metabolites like mellein.

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

TLC is a rapid, inexpensive, and versatile chromatographic technique used for several purposes in the study of this compound.

Monitoring Reactions and Column Chromatography: TLC is used to quickly check the purity of fractions collected during column chromatography. The compound's position on the plate is determined by its Retention Factor (Rf value), which depends on the stationary phase and the solvent system used. For example, a preparative TLC system using ethyl ether/benzene (60:40) has been used to resolve mellein and 4-hydroxymellein.

Bioautography for Activity Screening: TLC can be combined with a biological assay in a technique called bioautography. This method is particularly useful for screening crude fungal extracts to identify the specific compounds responsible for antimicrobial activity. After the extract is separated by TLC, the plate is overlaid with a culture medium inoculated with a target microorganism (e.g., a bacterium or fungus). After incubation, zones of growth inhibition appear as clear spots against a background of microbial growth, directly indicating the location of the active compounds on the chromatogram. This activity-guided approach allows researchers to target the isolation of bioactive compounds like this compound.

Other Characterization Methods

In the structural elucidation and characterization of this compound, beyond spectroscopic techniques, specific physical properties play a crucial role in confirming its three-dimensional arrangement. One such key method is the measurement of optical rotation, which is fundamental for distinguishing between enantiomers.

Optical Rotation (OR) for Stereostructure Confirmation

Optical rotation is a chiroptical property of a chiral compound that causes the rotation of the plane of polarized light. This phenomenon is instrumental in the stereochemical analysis of molecules like this compound, which possesses chiral centers. The direction and magnitude of this rotation are unique characteristics of a specific enantiomer under defined experimental conditions.

Detailed research into the metabolites produced by the fungus Cercospora taiwanensis led to the isolation and characterization of one of the enantiomers of this compound. Through careful analysis, its absolute configuration was determined to be cis-(3S,4S)-4-hydroxymellein mdpi.com. This determination is a critical aspect of its characterization, as the biological activity of chiral molecules is often enantiomer-specific.

The specific rotation, denoted as [α], is a standardized measure of the optical rotation of a compound. It is calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter tube. This value is a constant for a particular compound at a specific temperature and wavelength of light (typically the sodium D-line at 589 nm). For cis-(3S,4S)-4-hydroxymellein, the specific rotation has been reported, providing a definitive physical constant for its identification and stereochemical confirmation.

The experimental determination of the optical rotation of a purified sample of this compound and its comparison with known values or with data from synthetic standards allows for the unambiguous assignment of its absolute stereochemistry. A positive (+) or dextrorotatory rotation indicates that the plane of polarized light is rotated clockwise, while a negative (-) or levorotatory rotation signifies a counter-clockwise rotation. This empirical data is a cornerstone in the comprehensive characterization of this natural product.

Advanced Research Directions and Biotechnological Potential Non Human/non Clinical

Exploration of Cryptic Biosynthetic Pathways

Many fungal secondary metabolites, including cis-4-Hydroxymellein, are produced by complex biosynthetic gene clusters (BGCs). Often, these BGCs are not expressed under standard laboratory conditions and are thus referred to as "silent" or "cryptic." researchgate.netnih.gov Activating these pathways is a key frontier in discovering new, structurally diverse molecules and for understanding the biosynthesis of known compounds. researchgate.netmdpi.com

Activation of Silent Gene Clusters for Novel Metabolite Discovery

The exploration of fungal genomes has revealed a vast number of BGCs that are not actively producing metabolites under typical culture conditions. researchgate.netnih.gov This untapped reservoir of genetic information holds the potential for the discovery of novel natural products. researchgate.netwindows.net Strategies to awaken these silent gene clusters include co-culturing different microbial species, chemical epigenetic modification, and the overexpression of pathway-specific transcription factors. researchgate.netwindows.netnih.gov

Co-culturing, for instance, involves growing two or more microorganisms together, which can induce the expression of otherwise silent BGCs as a result of microbial competition or communication. researchgate.netwindows.net This technique has been successfully employed to stimulate the production of new metabolites from marine fungi. researchgate.net Another promising approach is the use of chemical epigenetic modifiers, such as DNA methyltransferase (DNMT) and histone deacetylase (HDAC) inhibitors. nih.gov These small molecules can alter chromatin structure, leading to the transcription of previously silenced genes and the subsequent production of cryptic secondary metabolites. nih.gov Genome mining, coupled with techniques like the overexpression of pathway-specific regulatory genes, has also proven effective in activating silent pathways and uncovering novel compounds. nih.gov

Genetic Engineering of Producing Microorganisms for Enhanced Production

Once a BGC responsible for producing a compound like this compound is identified, genetic engineering techniques can be employed to enhance its production. mdpi.comresearchgate.net This involves the heterologous expression of the BGC in a more tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae, which are well-characterized and easily manipulated. nih.govgoogle.com

Metabolic engineering strategies focus on optimizing the host's metabolism to increase the availability of precursor molecules needed for the biosynthesis of the target compound. nih.gov This can involve redirecting carbon flux towards the desired pathway, deleting competing metabolic pathways, and overexpressing key enzymes. nih.gov For example, the production of 4-hydroxycoumarin, a related compound, has been achieved in genetically engineered microbes by introducing a metabolic pathway that converts a common intermediate, chorismate, into the final product. google.com Similarly, the microbial production of N-acetyl cis-4-hydroxy-L-proline has been accomplished through the co-expression of a hydroxylase and an acetyltransferase in E. coli. nih.gov These approaches not only increase the yield of the desired metabolite but also provide a platform for producing novel derivatives through combinatorial biosynthesis. nih.gov

Structure-Activity Relationship (SAR) Studies in Ecological Contexts

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for elucidating its ecological roles. SAR studies in non-human contexts focus on its phytotoxicity and its interactions with various biological targets.

Investigating Molecular Mechanisms of Phytotoxicity

This compound is known to be produced by several plant pathogenic fungi and exhibits phytotoxic activity. arkat-usa.orgsonar.chresearchgate.net Research in this area aims to understand the molecular basis of this toxicity, which can inform the development of new strategies for plant disease management.

Studies have shown that this compound, along with other dihydroisocoumarins like mellein (B22732) and 4,7-dihydroxymellein, can cause symptoms such as leaf wilting, necrosis, and chlorosis in various plant species. sonar.chresearchgate.net The phytotoxicity of these compounds can vary depending on their stereochemistry and the presence of other functional groups. researchgate.netmdpi.com For instance, in some cases, the (3R,4R) stereoisomer of 4-hydroxymellein has been found to be more phytotoxic than other isomers. researchgate.netmdpi.com The synergistic action of this compound with other fungal metabolites and cell wall-degrading enzymes is believed to play a significant role in the development of disease symptoms in plants. sonar.ch

Understanding Interactions with Non-Human Biological Targets

Beyond its phytotoxic effects, this compound and its derivatives have been shown to interact with a range of non-human biological targets. These interactions are of interest for their potential applications in various fields, including agriculture and environmental science.

For example, certain mellein derivatives have demonstrated antifungal activity against other fungi. nih.gov This suggests a role in microbial competition and antagonism in their natural environments. Additionally, cis-(3R,4R)-4-hydroxymellein has shown activity against the adult worms of Schistosoma mansoni, a parasitic flatworm. semanticscholar.org The compound was found to be more potent than its structural analog, R-(−)-mellein, highlighting the importance of the hydroxyl group for its biological activity. semanticscholar.org Further research into these interactions could lead to the development of novel, targeted control agents for agricultural pests and parasites.

Application in Agricultural and Environmental Biotechnology

The unique biological activities of this compound position it as a promising candidate for applications in agricultural and environmental biotechnology. mitbio.edu.inpew.orgagbioforum.org

In agriculture, the phytotoxic properties of this compound could potentially be harnessed for the development of bioherbicides. nih.gov Fungal phytotoxins represent a diverse source of chemical structures with various modes of action, which could be exploited to manage weeds, including those that have developed resistance to synthetic herbicides. nih.gov Furthermore, understanding the role of this compound in plant-pathogen interactions could lead to new strategies for enhancing plant disease resistance. sonar.ch

From an environmental biotechnology perspective, the producing microorganisms themselves are a valuable resource. mitbio.edu.in Genetically engineered microorganisms capable of producing specific bioactive compounds can be used in bioremediation to break down pollutants or in the sustainable production of valuable chemicals, reducing the reliance on traditional chemical synthesis. researchgate.netmitbio.edu.in The study of fungal metabolites and their biosynthetic pathways contributes to the broader field of "blue biotechnology," which seeks to utilize marine and aquatic organisms for industrial and environmental applications. researchgate.net

Development of Biofungicides and Bioherbicides

Research into this compound has revealed its potential as a lead compound for creating bio-based pesticides. Its antagonistic properties against various fungal and plant species make it a candidate for developing new biofungicides and bioherbicides.

The compound has demonstrated notable antifungal activity. For example, this compound, produced from the co-cultivation of the endophytic fungi Saccharicola sp. and Botryosphaeria parva, was effective against the phytopathogenic fungi Cladosporium cladosporioides and Cladosporium sphaerospermum. mdpi.comscielo.br Its activity in these assays highlights its potential to control plant diseases. Similarly, crude extracts from the endophytic fungus Xylaria feejeensis, which produces this compound among other metabolites, were shown to inhibit Fusarium oxysporum, the pathogen causing Fusarium wilt, and Alternaria solani, which causes early blight in tomatoes. researchgate.net The dihydroisocoumarin (3R,4R)-(-)-4-hydroxymellein, isolated from Sphaeropsis sapinea, also showed antifungal activity against several fungi, including Colletotrichum acutatum and Botrytis cinerea. researchgate.net

Table 1: Documented Bioactivity of this compound

| Producing Organism(s) | Target Organism | Observed Bioactivity | Reference |

|---|---|---|---|

| Saccharicola sp. and Botryosphaeria parva (Co-culture) | Cladosporium cladosporioides, Cladosporium sphaerospermum | Antifungal | mdpi.com |

| Xylaria feejeensis | Fusarium oxysporum, Alternaria solani | Antifungal (via crude extract) | researchgate.net |

| Sphaeropsis sapinea | Colletotrichum acutatum, Botrytis cinerea | Antifungal | researchgate.net |

| Lasiodiplodia theobromae | Green plants | Phytotoxic / Growth Inhibition | nih.gov |

| Botryosphaeria obtusa | Tomato plants | Phytotoxic | researchgate.net |

Utilizing Microbial Biotransformation for Specialized Compound Synthesis

Microbial biotransformation leverages the enzymatic processes of microorganisms to produce structurally complex or modified compounds from simpler substrates. slideshare.net This approach offers a sustainable and specific alternative to conventional chemical synthesis, often proceeding under mild conditions without the need for harsh reagents. nmb-journal.combioline.org.br this compound is a prime example of a specialized compound that can be efficiently produced using this biotechnological method.

The compound is a naturally occurring secondary metabolite synthesized by a diverse range of fungi, particularly those from the class Dothideomycetes. nih.govnih.govmdpi.com Known producers include species from the genera Aspergillus, Botryosphaeria, Lasiodiplodia, Sphaeropsis, and Saccharicola. mdpi.comnih.govmdpi.com These fungi synthesize melleins through the polyketide pathway, an elaborate enzymatic assembly line that builds complex molecules from simple acetate (B1210297) units. nih.govnih.gov

Harnessing this natural capability is central to its biotechnological production. The process typically involves cultivating a selected fungal strain in a controlled fermentation environment. acs.org A particularly effective strategy is the use of co-cultures, where the interaction between two different microbial species induces or enhances the production of certain metabolites. The synthesis of this compound from the co-cultivation of Saccharicola sp. and Botryosphaeria parva is a clear demonstration of this principle, where the interspecies interaction likely activated silent biosynthetic pathways. mdpi.com Following fermentation, the target compound is extracted from the culture medium or the fungal mycelium and purified. This bio-based synthesis route provides a valuable method for obtaining specialized compounds like this compound for further research and development in agriculture and other industries.

Future Prospects in Chemical Ecology Research

Chemical ecology investigates the chemically-mediated interactions between living organisms. researchgate.net Melleins, including this compound, are significant players in these interactions, acting as signals and weapons in complex ecological networks. Future research in this area promises to uncover the nuanced roles these molecules play in shaping ecosystems, particularly in the context of host-pathogen dynamics and broader interspecies communication.

Elucidating Complex Host-Pathogen Molecular Interactions

This compound and its structural relatives are frequently identified as phytotoxins produced by plant pathogenic fungi. nih.govresearchgate.net They are often considered non-host-specific virulence factors, meaning they contribute to the fungus's ability to cause disease across a range of host plants. researchgate.net Studying these molecules provides a window into the molecular warfare that occurs during infection.

The compound is produced by numerous economically important pathogens. For instance, Botryosphaeria obtusa, which causes canker and fruit rot on apples and grapevines, secretes this compound, which induces necrotic symptoms on host tissues. researchgate.netnih.gov It is also part of the chemical arsenal (B13267) of Macrophomina phaseolina, a devastating soilborne fungus with an exceptionally broad host range, and various fungi responsible for grapevine trunk diseases, such as Neofusicoccum parvum. researchgate.netfrontiersin.org

Future research is aimed at moving beyond simply identifying these compounds as toxins to understanding their precise molecular targets within the host plant. Elucidating how this compound disrupts cellular pathways, triggers defense responses, or induces cell death is critical for a complete understanding of the disease process. usask.ca Furthermore, investigations are exploring how host plants respond to these chemical attacks. The production of these fungal metabolites can be modulated by compounds produced by the plant as part of its defense, such as γ-Aminobutyric acid (GABA). mdpi.com Unraveling this intricate chemical dialogue will be essential for developing novel strategies for crop protection that are based on disrupting pathogen virulence or enhancing plant defenses.

Table 2: this compound in Host-Pathogen Systems

| Pathogenic Fungus | Host Plant(s) | Role of this compound | Reference |

|---|---|---|---|

| Botryosphaeria obtusa | Apple, Grapevine | Phytotoxin, virulence factor | researchgate.netnih.gov |

| Macrophomina phaseolina | Soybean, Cowpea, etc. | Phytotoxic metabolite | frontiersin.org |

| Neofusicoccum parvum | Grapevine | Phytotoxin associated with canker diseases | researchgate.net |

| Sphaeropsis sapinea | Pine | Synergistic phytotoxin | nih.gov |

| Lasiodiplodia theobromae | Grapevine | Virulence factor modulated by host signals (GABA) | mdpi.com |

Understanding Interspecies Chemical Communication Mediated by Melleins

The ecological roles of melleins extend beyond the binary interaction between a pathogen and its host. These molecules are key mediators of interspecies communication, influencing competition, and shaping microbial communities. nih.govresearchgate.net As infochemicals, they transmit information between different species, often to the benefit of the producer. mdpi.comagriculturejournals.cz

A primary role for this compound in these interactions is allelopathy—the chemical inhibition of one organism by another. Fungi produce these compounds to gain a competitive advantage by suppressing the growth of other fungi or bacteria in their immediate environment. researchgate.net The antifungal activity observed for this compound produced by co-cultures is a direct example of this, where the compound can inhibit competitor fungi. mdpi.com The very production of the compound can be a response to the presence of another species, demonstrating a dynamic chemical dialogue. mdpi.com

Future prospects in this area involve exploring the more subtle and complex roles of these molecules. For example, rather than simply killing a competitor, some mellein derivatives can modulate the behavior of other organisms. Research has shown that O-methylmellein, a related compound, can amplify the defense response of grapevine cells to a bacterial elicitor, suggesting that fungal metabolites can influence the host's interactions with a third species. researchgate.net Understanding this chemical "cross-talk" is a key frontier in chemical ecology. It suggests that the chemical landscape of an environment, rich with signals like melleins, governs the intricate web of relationships between plants and their associated microbiota. academie-sciences.fr

Q & A

Q. Q. How to integrate interdisciplinary approaches (e.g., genomics, metabolomics) into cis-4-Hydroxymellein studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.